molecular formula C11H18O3 B2493743 Tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate CAS No. 35285-07-5

Tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate

Cat. No.: B2493743
CAS No.: 35285-07-5
M. Wt: 198.262
InChI Key: JCOOCDUHQWDERL-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate is an organic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . This compound is characterized by a cyclopropane ring substituted with a formyl group, two methyl groups, and a tert-butyl ester group. It is commonly used in organic synthesis and research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of tert-butyl 2,2-dimethylcyclopropane-1-carboxylate with a formylating agent under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the formyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, alcohols, and other nucleophiles

Major Products Formed

Scientific Research Applications

Tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate involves its reactivity with various chemical reagents and biological molecules. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. The cyclopropane ring provides structural rigidity and influences the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-hydroxy-2,2-dimethylcyclopropane-1-carboxylate
  • Tert-butyl 3-carboxy-2,2-dimethylcyclopropane-1-carboxylate
  • Tert-butyl 3-amino-2,2-dimethylcyclopropane-1-carboxylate

Uniqueness

Tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate is unique due to the presence of both a formyl group and a tert-butyl ester group on the cyclopropane ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-10(2,3)14-9(13)8-7(6-12)11(8,4)5/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOOCDUHQWDERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C)(C)C)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35285-07-5
Record name tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate
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